2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a sec-butyl group attached to the phenyl ring, a chlorine atom at the 8th position of the quinoline ring, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 8th position of the quinoline ring through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Sec-butyl Group: The sec-butyl group can be attached to the phenyl ring via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced at the 4th position through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Alcohol or aldehyde derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions. Its unique structure allows for the exploration of its binding affinity and specificity towards different biomolecules.
Material Science: Quinoline derivatives are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
DNA Intercalation: Quinoline derivatives are known to intercalate into DNA, disrupting DNA replication and transcription, which can lead to anticancer effects.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the sec-butyl and chlorine substituents, resulting in different biological activities and chemical properties.
8-Chloroquinoline-4-carboxylic acid: Lacks the sec-butylphenyl group, which may affect its binding affinity and specificity towards biological targets.
2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid: Similar structure but with a butyl group instead of a sec-butyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-12H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMBVAIHQHJTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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